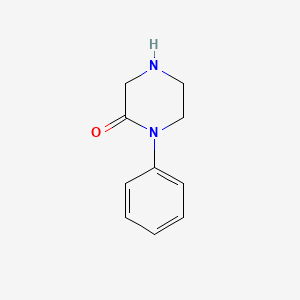

1-Phenylpiperazin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-phenylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUNGYFXNDOGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551083 | |

| Record name | 1-Phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90917-86-5 | |

| Record name | 1-Phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenylpiperazin-2-one

Foreword: The Significance of the N-Aryl Piperazinone Scaffold

The 1-phenylpiperazin-2-one moiety is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. As a constrained analog of the ubiquitous phenylpiperazine structure, it offers a unique combination of structural rigidity and physicochemical properties. Phenylpiperazine derivatives are integral components of numerous approved drugs and clinical candidates, targeting a wide array of biological systems, including central nervous system (CNS) receptors and enzymes.[1][2][3] The introduction of a carbonyl group at the 2-position, creating the lactam structure of this compound, provides a hydrogen bond acceptor and alters the conformation and electronic distribution of the piperazine ring. This modification can profoundly influence binding affinity, selectivity, and pharmacokinetic profiles, making it a valuable building block in the design of novel therapeutics for oncology, neurological disorders, and infectious diseases.[4][5][6] This guide provides a comprehensive overview of a modern synthetic approach to this key intermediate and details the analytical techniques essential for its unambiguous characterization.

Part 1: Strategic Synthesis via Palladium-Catalyzed C-N Cross-Coupling

The formation of the aryl-nitrogen bond is the pivotal step in the synthesis of this compound. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and are limited to electron-deficient aryl systems.[7] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of N-aryl amines and amides, offering a highly versatile and efficient alternative.[8][9] This reaction allows for the coupling of a wide range of aryl halides or triflates with amines and related nitrogen nucleophiles under relatively mild conditions.[10]

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination stems from a well-defined catalytic cycle involving a palladium catalyst.[10] The generally accepted mechanism proceeds through several key steps:

-

Oxidative Addition: A low-valent Pd(0) complex, typically stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Amide Coordination & Deprotonation: The nitrogen nucleophile (in this case, piperazin-2-one) coordinates to the Pd(II) center. A base then deprotonates the coordinated nitrogen, forming a palladium amide complex.

-

Reductive Elimination: This is the crucial bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) are often employed to facilitate the reductive elimination step, which is frequently the rate-limiting step of the cycle.[11]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on specific laboratory conditions and scale. Appropriate safety precautions must be taken at all times.[12][13][14][15]

Reagents & Equipment:

-

Piperazin-2-one

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add piperazin-2-one (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and X-Phos (0.04 mmol, 4 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask, followed by bromobenzene (1.0 mmol).

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (bromobenzene) is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Part 2: Comprehensive Characterization and Purity Assessment

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is required to validate the identity and quality of the synthesized this compound.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.[16][17]

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ 7.2-7.4 (m, 2H), δ 6.9-7.1 (m, 3H) | Aromatic protons of the phenyl group. |

| δ 3.8-4.0 (t, 2H) | Methylene protons (C6-H₂) adjacent to the phenyl-substituted nitrogen. | |

| δ 3.4-3.6 (s, 2H) | Methylene protons (C3-H₂) adjacent to the carbonyl group. | |

| δ 3.1-3.3 (t, 2H) | Methylene protons (C5-H₂) adjacent to the NH group. | |

| δ 2.0-2.5 (br s, 1H) | Amide proton (N4-H). | |

| ¹³C NMR | δ 165-170 | Carbonyl carbon (C2) of the lactam. |

| δ 140-145 | Quaternary aromatic carbon (C1') attached to nitrogen. | |

| δ 128-130 | Aromatic C-H carbons. | |

| δ 115-125 | Aromatic C-H carbons. | |

| δ 50-55 | Methylene carbon (C3) adjacent to the carbonyl. | |

| δ 45-50 | Methylene carbon (C6) adjacent to the phenyl-substituted nitrogen. | |

| δ 40-45 | Methylene carbon (C5) adjacent to the NH group. | |

| FT-IR (cm⁻¹) | 3200-3300 (sharp) | N-H stretch of the secondary amine. |

| 3000-3100 (multiple weak) | Aromatic C-H stretch. | |

| 2850-2950 (multiple) | Aliphatic C-H stretch. | |

| 1650-1680 (strong) | C=O stretch of the tertiary amide (lactam). | |

| 1500, 1600 (two bands) | Aromatic C=C ring stretch. | |

| 1200-1300 | C-N stretch. | |

| Mass Spec. (EI) | m/z 176 | Molecular Ion [M]⁺•. |

| m/z 119, 104, 77 | Characteristic fragments from loss of parts of the piperazinone ring and fragmentation of the phenyl group. |

Chromatographic Purity Evaluation

-

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is the gold standard for determining the purity of the final compound.[18] Using a C18 column with a mobile phase such as acetonitrile/water buffered with TFA or formic acid, the product should elute as a single, sharp peak. Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks at a specific wavelength (e.g., 254 nm).

-

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress and assessing the purity of column fractions.[19] The purified product should appear as a single spot on the TLC plate when visualized under UV light and/or with an appropriate stain.

Part 3: Safety and Handling

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[13]

-

Ventilation: Handle all reagents and the final product in a well-ventilated chemical fume hood.[12][14]

-

Handling: Avoid inhalation of dust or vapors and prevent all contact with skin and eyes.[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

Conclusion

This guide has detailed a robust and modern synthetic route to this compound via the Buchwald-Hartwig amination, a cornerstone of contemporary medicinal chemistry. The causality behind the choice of reagents and the mechanistic underpinnings of the reaction were explored to provide a deeper understanding beyond a simple protocol. Furthermore, a comprehensive workflow for the structural and purity characterization of the final product was outlined, emphasizing the synergy between spectroscopic and chromatographic techniques. The successful synthesis and rigorous characterization of this valuable N-aryl piperazinone scaffold provide researchers with a key building block for the development of next-generation therapeutics.

References

- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylpiperazin-2-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Phenylpiperazin-2-one represents a core heterocyclic scaffold with significant potential in medicinal chemistry and drug development. However, a comprehensive review of the scientific literature reveals that the parent compound, this compound, is not extensively characterized. Detailed experimental data on its physicochemical properties are sparse. This guide, therefore, adopts a dual approach. Firstly, it consolidates the available information on closely related analogs to provide a contextual understanding of the phenylpiperazinone chemical space. Secondly, leveraging established principles of organic synthesis and analytical chemistry, this document outlines robust, field-proven methodologies for the de novo synthesis, purification, and comprehensive physicochemical characterization of this compound. This serves as a practical blueprint for researchers seeking to explore this compound and its derivatives.

Introduction to the Phenylpiperazinone Scaffold

The phenylpiperazinone moiety is a key pharmacophore found in a variety of biologically active molecules. The fusion of a phenyl ring, a piperazine ring, and a lactam (cyclic amide) functionality creates a rigid structure with specific steric and electronic properties that can be finely tuned to interact with biological targets. The nitrogen atoms of the piperazine ring offer sites for substitution to modulate solubility, basicity, and receptor interaction, while the amide bond provides a hydrogen bond donor/acceptor pair. Understanding the fundamental physicochemical properties of the parent this compound is a critical first step for any drug discovery program based on this scaffold.

Proposed Synthesis of this compound

In the absence of a widely published, optimized synthesis for the title compound, a logical and robust synthetic route can be proposed based on established chemical transformations for related heterocyclic systems. A common and effective strategy involves the cyclization of an N-substituted ethylenediamine derivative with an appropriate two-carbon electrophile.

Proposed Synthetic Pathway

A plausible two-step synthesis starting from commercially available N-phenylethylenediamine is outlined below. This approach is advantageous due to the accessibility of starting materials and the reliability of the reactions involved.

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

PART 1: Synthesis of 2-Chloro-N-(2-(phenylamino)ethyl)acetamide (Intermediate)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-phenylethylenediamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Acylation: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Causality Explanation: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions, such as di-acylation. Triethylamine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.

-

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure intermediate.

PART 2: Synthesis of this compound (Target Compound)

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a dispersion of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve the intermediate, 2-Chloro-N-(2-(phenylamino)ethyl)acetamide (1.0 eq), in anhydrous THF and add it dropwise to the NaH suspension at room temperature.

-

Causality Explanation: Sodium hydride is a strong, non-nucleophilic base that will deprotonate the secondary amine. The resulting anion will then undergo an intramolecular Williamson ether-like synthesis (in this case, an amidation) by attacking the carbon bearing the chlorine atom, forming the piperazinone ring.

-

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water to destroy any excess NaH.

-

Extraction: Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography.

Proposed Analytical Workflow for Characterization

Once synthesized, a rigorous analytical workflow is required to confirm the identity, purity, and key physicochemical properties of this compound.

Figure 2: Analytical workflow for the characterization of this compound.

Structural Elucidation and Purity Assessment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns will be indicative of their electronic environment and spatial relationships.

-

¹³C NMR: The carbon spectrum should confirm the presence of the expected number of carbon atoms, with a characteristic downfield signal for the carbonyl carbon of the lactam (typically >165 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which provides definitive evidence of the elemental composition (C₁₀H₁₂N₂O).

-

Infrared (IR) Spectroscopy: The IR spectrum will be critical for confirming the presence of key functional groups. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretch of the tertiary amide (lactam).

Determination of Core Physicochemical Properties

-

Melting Point: The melting point should be determined using a calibrated apparatus. A sharp melting range is indicative of high purity.

-

Solubility: Solubility should be assessed in a range of pharmaceutically relevant solvents, including water, phosphate-buffered saline (PBS) at different pH values, ethanol, and DMSO. This can be determined by visual inspection or more quantitatively using UV-Vis spectroscopy or HPLC.

-

pKa Determination: The pKa of the basic nitrogen at the 4-position can be determined by potentiometric titration. A solution of the compound is titrated with a standardized acid, and the pH is monitored. The pKa is the pH at the half-equivalence point.

-

LogP (Octanol-Water Partition Coefficient): The lipophilicity of the compound can be determined using the traditional shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentrations.

Physicochemical Data of Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes / Reference |

| 1-Methyl-3-phenylpiperazin-2-one | C₁₁H₁₄N₂O | 190.24 | Not specified | Intermediate in Mirtazapine synthesis. |

| 1-Phenylpiperazine | C₁₀H₁₄N₂ | 162.23 | 17-19 | Incorrectly cited for the "-one" structure, but a common precursor.[1] |

Note: The data in this table is for structurally related but distinct molecules and should be used for comparative purposes only.

Conclusion

This compound is a foundational molecule in a chemical class with demonstrated biological relevance. This guide addresses the current gap in the literature by providing a comprehensive, actionable framework for its synthesis and detailed physicochemical characterization. The proposed synthetic route is based on reliable, well-understood organic reactions, and the analytical workflow represents a best-practice approach to ensure the generation of high-quality, trustworthy data. By following these protocols, researchers can confidently produce and characterize this compound, enabling further exploration of its potential in drug discovery and development.

References

1-Phenylpiperazin-2-one mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanistic Evaluation of 1-Phenylpiperazin-2-one and its Analogs

Executive Summary

This compound represents a foundational scaffold in modern medicinal chemistry. While the parent molecule itself is primarily recognized as a versatile synthetic intermediate, its derivatives constitute a broad and pharmacologically diverse class of compounds with significant therapeutic potential.[1][2] These analogs have been developed to target a wide array of biological systems, including those implicated in neurological disorders and oncology.[1][3] This guide provides a comprehensive overview of the primary molecular targets and pathways modulated by this chemical class. More importantly, it serves as a technical manual for the in vitro methodologies required to rigorously elucidate their mechanisms of action. We will delve into the causality behind experimental design, from initial target engagement assays to functional cellular responses, providing field-proven protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

Part 1: The this compound Scaffold: A Privileged Structure

The this compound core, characterized by a phenyl group attached to a piperazin-2-one ring, is a "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets through strategic modification. The structural rigidity of the piperazine ring combined with the synthetic tractability of the phenyl and lactam components allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives have been synthesized and investigated for a multitude of therapeutic applications, including:

-

Neuropsychiatry: Targeting serotonin and dopamine receptors for antidepressant, anxiolytic, and antipsychotic effects.[2][4][5]

-

Oncology: Developing inhibitors of key enzymes like topoisomerase II and receptor tyrosine kinases.[3][6][7]

-

Cardiovascular Disease: Modulating adrenergic receptors for antihypertensive activity.[5][8]

-

Anticonvulsant Activity: Investigating novel treatments for seizure disorders.[9]

This guide will focus on the in vitro techniques used to characterize these interactions and their functional consequences.

Part 2: Primary Molecular Targets and Mechanistic Pathways

The therapeutic diversity of this compound derivatives stems from their ability to interact with several major classes of proteins.

G-Protein Coupled Receptors (GPCRs)

A significant number of phenylpiperazine compounds target GPCRs, particularly monoamine receptors critical for neurotransmission.

-

Serotonin (5-HT) Receptors: Derivatives show significant affinity for multiple 5-HT receptor subtypes.[10]

-

5-HT1A Receptors: Often targeted for anxiolytic and antidepressant effects.[5] As a Gi/o-coupled receptor, agonist binding leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.

-

5-HT2A/2C Receptors: Antagonism at these Gq/11-coupled receptors is a key mechanism for atypical antipsychotics.[11] Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.

-

-

Dopamine (D2-like) Receptors: Many phenylpiperazine-based antipsychotics show affinity for D2 and D3 receptors.[4][12] Like 5-HT1A receptors, these are Gi/o-coupled, and their modulation is central to treating psychosis.

-

Adrenergic (α) Receptors: Affinity for α1- and α2-adrenoceptors has been linked to the cardiovascular effects (e.g., hypotension) of some derivatives.[5][8] Molecular docking studies suggest that binding to the α1A-adrenoceptor is driven by hydrogen bonds and electrostatic forces with key residues like Asp106 and Ser192.[8]

Monoamine Transporters & Releasing Agents

The parent 1-phenylpiperazine structure is a rigid analog of amphetamine and can function as a monoamine releasing agent, with a preference for norepinephrine over serotonin and dopamine.[13] This mechanism is distinct from reuptake inhibition and involves promoting the reverse transport of neurotransmitters from the presynaptic terminal into the synapse.

Enzyme Inhibition in Oncology

In the context of cancer, phenylpiperazine derivatives have been rationally designed to inhibit enzymes crucial for tumor growth and proliferation.

-

Topoisomerase II (Topo II): Certain derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety have been designed as Topo II inhibitors.[3][7] These agents stabilize the DNA-Topo II complex after DNA cleavage, preventing the re-ligation of the DNA strands and leading to cell death in rapidly dividing cancer cells.[3][14]

-

Epidermal Growth Factor Receptor (EGFR): A novel class of phenylpiperazine derivatives has shown potent inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[6] Inhibition of EGFR blocks downstream signaling pathways responsible for cell proliferation and survival.

Part 3: Methodologies for In Vitro Mechanistic Elucidation

A multi-step, hierarchical approach is required to fully characterize the in vitro mechanism of action. This process begins with confirming direct physical binding to a target and progresses to quantifying the functional cellular consequences.

Target Engagement & Binding Affinity

The first crucial step is to determine if a compound physically interacts with its putative target and with what affinity. The radioligand binding assay is the gold-standard technique for this purpose.

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor, for example, the 5-HT1A receptor.

Causality: The principle is based on the competition between a labeled, high-affinity ligand (radioligand) and an unlabeled test compound for a finite number of receptors in a cell membrane preparation. The ability of the test compound to displace the radioligand is proportional to its own affinity for the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells engineered to express the target receptor (e.g., CHO or HEK293 cells expressing human 5-HT1A).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration using a BCA or Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add a constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), typically at a concentration near its dissociation constant (Kd).

-

Add the unlabeled test compound across a range of increasing concentrations (e.g., 10-11 M to 10-5 M).

-

Include control wells for:

-

Total Binding: Contains only membranes and radioligand.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

-

-

-

Incubation & Termination:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes but allows unbound ligand to pass through.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Detection & Analysis:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Radioligand Binding Assay.

The following table summarizes representative binding data for various phenylpiperazine derivatives, showcasing their diverse receptor interaction profiles.

| Compound Class/Name | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| Phenylpiperazine pyrrolidin-2-one (EP-42) | 5-HT1A | 24.5 | [5] |

| Phenylpiperazine pyrrolidin-2-one (EP-50) | 5-HT2 | 109.1 | [5] |

| 1-Phenylpiperazine | 5-HT1A (Rat) | 380 | |

| Haloperidol Analog | Sigma | 1-10 | [15] |

| LASSBio-579 | D2-like | (High Affinity) | [4] |

| LASSBio-579 | 5-HT1A | (High Affinity) | [4] |

Cellular Phenotypic Assays

After confirming target binding, the next logical step is to assess the compound's effect on whole cells. For derivatives designed as anticancer agents, the most fundamental assay is determining their impact on cell viability and proliferation.

Causality: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only controls.

-

Incubate the cells for a defined period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add a concentrated MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

-

Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add a solubilization agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals, resulting in a purple solution.

-

-

Data Acquisition & Analysis:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log concentration of the compound and fit the data to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

-

Caption: General Workflow for a Cell Viability (MTT) Assay.

| Compound ID | Cell Line | Cytotoxicity (IC50, µM) | Reference |

| 3p | MCF-7 | 0.22 | [6] |

| 3p | HeLa | 0.08 | [6] |

| 3p | A549 | 0.05 | [6] |

| BS230 | MCF7 | More potent than Doxorubicin | [3][7] |

Part 4: Case Study & Signaling Pathway Analysis

To illustrate the integration of these methodologies, we consider the characterization of phenylpiperazine derivatives with potential antidepressant activity.[5] An initial screen might identify a lead compound based on an in vivo model. The subsequent in vitro task is to define its molecular mechanism.

-

Hypothesis Generation: Based on the structural class, primary targets are hypothesized to be monoamine receptors, such as 5-HT1A and 5-HT2A.

-

Target Engagement: Radioligand binding assays are performed, as described in Protocol 3.1, using [3H]8-OH-DPAT for 5-HT1A and [3H]ketanserin for 5-HT2A. This yields Ki values, confirming target interaction and affinity.

-

Functional Characterization: Cell-based functional assays are then employed to determine if the compound acts as an agonist or antagonist.

-

For 5-HT1A (Gi-coupled): A cAMP assay is used. An agonist will decrease cAMP levels, while an antagonist will block the cAMP decrease induced by a known agonist (like serotonin).

-

For 5-HT2A (Gq-coupled): A calcium flux assay is used. An agonist will increase intracellular calcium, while an antagonist will block the calcium increase induced by an agonist.

-

This systematic approach validates the target and elucidates the functional consequence of the drug-target interaction, providing a clear picture of the compound's in vitro mechanism of action.

Caption: Opposing Signaling Pathways of 5-HT1A and 5-HT2A Receptors.

Part 5: Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable ability to modulate a wide range of critical biological targets. This guide has outlined the primary mechanisms of action identified to date and provided a robust framework of in vitro methodologies for their continued investigation.

Future research should focus on:

-

Broad Profiling: Systematically screening the parent this compound compound and its simple analogs against large, unbiased panels of receptors and enzymes to uncover novel activities and establish a comprehensive baseline profile.

-

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their targets to provide a definitive, atomic-level understanding of their binding modes, which can guide the next generation of rational drug design.

-

ADME-Tox Profiling: Integrating early in vitro absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) assays into the screening cascade to improve the translational potential of newly identified lead compounds.

By combining these proven methodologies with emerging technologies, the full therapeutic potential of the this compound chemical class can be realized.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trazodone - Wikipedia [en.wikipedia.org]

- 12. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. air.unimi.it [air.unimi.it]

The Evolving Landscape of Neurotherapeutics: A Technical Guide to the Biological Activity of 1-Phenylpiperazin-2-one Derivatives

Foreword: Beyond the Scaffold, a Quest for Precision in CNS Drug Discovery

To the dedicated researchers, intrepid scientists, and visionary drug development professionals who navigate the intricate landscape of the central nervous system (CNS), this guide is offered not as a rigid map, but as a compass. The 1-phenylpiperazin-2-one scaffold, a privileged structure in medicinal chemistry, has given rise to a fascinating array of compounds with profound effects on neuronal signaling. Our journey here is not merely to catalogue these effects, but to dissect the "how" and the "why" – to understand the causal links between molecular architecture and biological response. As a senior application scientist, my experience has underscored a fundamental truth: true innovation lies not in simply identifying activity, but in mastering the methodologies that reveal its nuances. This guide is structured to empower you with that mastery, providing not just data, but the experimental logic to confidently explore this promising chemical space. We will delve into the synthesis, unravel the mechanisms of action, and meticulously detail the assays that transform chemical entities into potential therapeutic agents.

I. The Genesis of a Privileged Scaffold: Synthesis of this compound

The synthetic route to the this compound core is a foundational element of any drug discovery program centered on this scaffold. The chosen pathway must be robust, amenable to diversification, and yield products of high purity. A common and effective strategy involves a two-step process commencing with the N-alkylation of an aniline derivative followed by intramolecular cyclization.

Protocol 1: Synthesis of this compound

This protocol outlines a general and adaptable method for the synthesis of the this compound core.

Step 1: Synthesis of Ethyl N-(2-aminoethyl)-N-phenylglycinate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the desired aniline (1.0 eq.), ethyl N-(2-chloroethyl)glycinate (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Filter the solid inorganic salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ethyl N-(2-aminoethyl)-N-phenylglycinate by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Step 2: Intramolecular Cyclization to this compound

-

Reaction Setup: Dissolve the purified ethyl N-(2-aminoethyl)-N-phenylglycinate (1.0 eq.) in a high-boiling point solvent such as toluene or xylene in a round-bottom flask fitted with a reflux condenser.

-

Cyclization: Add a catalytic amount of a strong base, such as sodium ethoxide (0.1 eq.), to the solution. Heat the mixture to reflux (110-140°C) for 4-8 hours. The formation of the lactam can be monitored by TLC or LC-MS.

-

Work-up and Isolation: After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

II. Mechanism of Action: A Symphony of Serotonergic and Dopaminergic Modulation

The profound psychoactive effects of many this compound derivatives stem from their interaction with key neurotransmitter systems, primarily the serotonin (5-HT) and dopamine (DA) pathways. The therapeutic potential of these compounds often lies in their specific affinity and functional activity at subtypes of these receptors, most notably the 5-HT1A and D2 receptors.

The 5-HT1A Receptor: A Key Modulator of Mood and Anxiety

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a crucial target for anxiolytic and antidepressant drugs.[1] It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, septum, and cortex.[2]

Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons, thereby reducing serotonin release.[2] In contrast, activation of postsynaptic 5-HT1A receptors mediates the physiological effects of serotonin in target neurons. Many this compound derivatives act as partial agonists at postsynaptic 5-HT1A receptors, a mechanism shared by the anxiolytic drug buspirone.[1][3][4]

The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o).[5] Agonist binding initiates a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[2][6]

-

Activation of G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels: This results in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[2]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This pathway is involved in neuroplasticity and gene expression.[5]

The Dopamine D2 Receptor: A Central Player in Psychosis

The dopamine D2 receptor is the primary target for most antipsychotic medications. It also belongs to the GPCR superfamily and couples to Gi/o proteins.[7] Antagonism of D2 receptors in the mesolimbic pathway is thought to underlie the therapeutic effects of antipsychotics in treating the positive symptoms of schizophrenia.[7]

The signaling pathways downstream of D2 receptor activation are similar in some respects to those of the 5-HT1A receptor, primarily involving the inhibition of adenylyl cyclase.[8] However, D2 receptors also modulate other signaling pathways, including those involving β-arrestin.[7] The balance between G-protein-dependent and β-arrestin-dependent signaling can be influenced by the specific ligand, a concept known as biased agonism.

III. Quantifying Biological Activity: A Guide to Essential In Vitro and In Vivo Assays

A thorough understanding of the biological activity of this compound derivatives requires a suite of well-validated assays. This section provides detailed, step-by-step protocols for key in vitro and in vivo methodologies.

A. In Vitro Assays: From Receptor Binding to Metabolic Stability

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Protocol 2: 5-HT1A Receptor Binding Assay using [³H]-8-OH-DPAT

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT1A receptor.

-

Harvest the cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).[9][10]

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

-

50 µL of various concentrations of the test compound (this compound derivative).

-

50 µL of [³H]-8-OH-DPAT (final concentration ~1 nM).[9]

-

100 µL of the membrane preparation (20-40 µg of protein).

-

-

For non-specific binding, add 10 µM of serotonin to a set of wells.[9]

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where IC₅₀ is the concentration of the test compound that inhibits 50% of specific binding, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.

-

Protocol 3: D2 Receptor Binding Assay using [³H]-Spiperone

This protocol is similar to the 5-HT1A assay, with the following modifications:

-

Membrane Source: Use membranes from cells expressing the human D2 receptor.[3][4]

-

Radioligand: Use [³H]-Spiperone (final concentration ~0.2 nM).[3][4]

-

Non-specific Binding: Use 10 µM of haloperidol to define non-specific binding.[3][4]

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

-

Plate Preparation:

-

Assay Procedure:

-

Analysis:

-

After incubation, measure the concentration of the test compound in both the donor and acceptor plates using LC-MS/MS.

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

-

Protocol 5: Microsomal Stability Assay

-

Reaction Setup:

-

Time Course:

-

Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining compound against time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k * incubation volume) / mg of microsomal protein.[6]

-

B. In Vivo Assays: Assessing Behavioral Effects

Protocol 6: Forced Swim Test (FST) in Mice for Antidepressant-like Activity

-

Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[13][15][16]

-

Procedure:

-

Data Analysis: A significant decrease in immobility time in drug-treated animals compared to vehicle-treated controls is indicative of an antidepressant-like effect.

Protocol 7: Catalepsy Test in Rats for Antipsychotic-induced Extrapyramidal Symptoms (EPS)

-

Apparatus: A horizontal bar (e.g., 1 cm in diameter) raised 9 cm above a flat surface.

-

Procedure:

-

Administer the test compound or a reference antipsychotic (e.g., haloperidol) to the rats.

-

At set time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.[17]

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.[11][18]

-

-

Data Analysis: A significant increase in descent latency is indicative of catalepsy, a proxy for the potential to induce extrapyramidal side effects.

IV. Structure-Activity Relationships (SAR): Tailoring Molecular Design for Optimal Activity

The biological activity of this compound derivatives is exquisitely sensitive to their structural modifications. Understanding these structure-activity relationships is paramount for designing compounds with desired potency, selectivity, and pharmacokinetic properties.

| Derivative | R1 | R2 | 5-HT1A Ki (nM) | D2 Ki (nM) |

| 1 | H | H | 150 | >1000 |

| 2 | 2-OCH₃ | H | 25 | 850 |

| 3 | 3-Cl | H | 40 | 600 |

| 4 | H | 4-F | 120 | >1000 |

| 5 | 2-OCH₃ | 4-F | 18 | 450 |

Note: The data in this table is illustrative and compiled from various sources on arylpiperazine derivatives to demonstrate SAR principles.[14][17][19][20][21]

Key SAR Insights:

-

Substitution on the Phenyl Ring (R1):

-

Small, electron-donating groups (e.g., methoxy) at the ortho position of the phenyl ring generally enhance affinity for the 5-HT1A receptor.

-

Electron-withdrawing groups (e.g., chloro) at the meta position can also confer high 5-HT1A affinity.

-

-

Substitution on the Piperazinone Ring (R2):

-

Modifications at other positions of the piperazinone ring can be explored to fine-tune selectivity and pharmacokinetic properties. For instance, substitution at the N4 position with different linkers and terminal groups can dramatically alter the affinity profile.

-

-

Selectivity: Achieving selectivity for 5-HT1A over D2 receptors, or a desired dual-target profile, is a key challenge in the design of these compounds. The nature and position of substituents on the phenyl ring play a critical role in modulating this selectivity.

V. Concluding Remarks and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. The diverse biological activities exhibited by its derivatives, ranging from anxiolytic and antidepressant to antipsychotic effects, highlight the therapeutic potential of this chemical class. Future research will undoubtedly focus on the development of derivatives with improved selectivity profiles to minimize off-target effects, as well as optimized pharmacokinetic properties to ensure adequate brain penetration and duration of action. The application of computational modeling and structure-based drug design will be instrumental in guiding these efforts. The robust and reproducible assays detailed in this guide provide the necessary tools to rigorously evaluate these next-generation compounds and unlock their full therapeutic potential.

VI. References

-

Buspirone. (n.d.). In Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--

-

Taylor, D. P., Eison, M. S., Riblet, L. A., & VanderMaelen, C. P. (1985). Pharmacological and clinical effects of buspirone. Pharmacology Biochemistry and Behavior, 23(4), 687-694.

-

Giannaccini, G., Betti, L., & Schmid, L. (1988). Buspirone: an update on a unique anxiolytic agent. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 8(2), 100-116.

-

Patsnap. (2024, July 17). What is the mechanism of Buspirone Hydrochloride? Patsnap Synapse.

-

Cleveland Clinic. (n.d.). Buspirone (BuSpar): How It Works & Side Effects.

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine system in schizophrenia. New concepts in dopamine D2 receptor biased signaling and implications for schizophrenia therapy. Frontiers in neuroanatomy, 5, 5.

-

UCSF IACUC. (n.d.). Forced Swim Test in Mice.

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638.

-

Castagné, V., Moser, P., & Porsolt, R. D. (2009). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (27), 1211.

-

Castagné, V., Moser, P., & Porsolt, R. D. (n.d.). Forced Swim Test v.3. Charles River.

-

Johns Hopkins University. (n.d.). The mouse forced swim test.

-

Kovács, A., Gacsályi, I., Wellmann, J., Schmidt, É., Szücs, Z., Dubreuil, V., ... & Egyed, A. (2003). Effects of EGIS-7625, a selective and competitive 5-HT2B receptor antagonist. Cardiovascular drugs and therapy, 17(5-6), 427–434.

-

Wikipedia contributors. (2023, November 13). Dopamine receptor. In Wikipedia, The Free Encyclopedia.

-

Schmidt, A. W., Lebel, L. A., & Howard, H. R. (2009). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of pharmacological and toxicological methods, 59(3), 117–125.

-

Raymond, J. R., Mukhin, Y. V., Gelasco, A., Turner, J., Collinsworth, G., Gettys, T. W., Grewal, J. S., & Garnovskaya, M. N. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British journal of pharmacology, 127(8), 1751–1764.

-

Borroto-Escuela, D. O., Romero-Fernandez, W., Narvaez, M., Oflijan, J., Agnati, L. F., & Fuxe, K. (2014). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 4(8), e1098.

-

Fogel, W. A., & Jonge, A. P. (1990). Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. European journal of pharmacology, 178(2), 247–250.

-

Chojnacka-Wójcik, E., Kłodzińska, A., & Dereń-Wesołek, A. (2001). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Acta poloniae pharmaceutica, 58(5), 355–363.

-

protocols.io. (2024, February 12). Catalepsy test in rats.

-

BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for 5-HT1A Modulator 1.

-

ResearchGate. (n.d.). Catalepsy test (Bar test) v1.

-

Khoury, E. Y., Chee, S. H., & Go, M. L. (1995). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British journal of pharmacology, 115(3), 447–455.

-

López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., & Rosado, M. L. (2001). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity: Synthesis of a New Derivative with Mixed 5-HT1A/D2 Antagonist Properties. Journal of medicinal chemistry, 44(1), 126–136.

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol.

-

Bricker, B. A., Puumala, K. M., & Garris, P. A. (2020). An Open Source Automated Bar Test for Measuring Catalepsy in Rats. eNeuro, 7(2), ENEURO.0450-19.2020.

-

ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

-

RAFAS. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531(1), 012106.

-

Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT activity data from GtoPdb and ChEMBL.

-

Wuts, P. G. M., & Greene, T. W. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Organic letters, 23(16), 6332–6336.

-

Royal Society of Chemistry. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.

-

Ohishi, S., Ohara, T., Kaneda, M., Saito, T., Fujii, N., & Ohno, H. (2018). Head-to-tail macrocyclization of cysteine-free peptides using an o-aminoanilide linker. Bioorganic & medicinal chemistry letters, 28(8), 1283–1286.

-

ResearchGate. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.

-

Fauchère, J. L., & Thurieau, C. (1984). Synthesis of analogs and oligomers of N-(2-aminoethyl)glycine and their gastrointestinal absorption in the rat. International journal of peptide and protein research, 23(2), 203–211.

References

- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Research Portal [scholarship.miami.edu]

- 17. Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdspdb.unc.edu [pdspdb.unc.edu]

- 19. Collection - Synthesis and StructureâActivity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity:â Synthesis of a New Derivative with Mixed 5-HT1A/D2 Antagonist Propertiesâ - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 20. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 1-Phenylpiperazin-2-one: A Technical Guide to Target Identification and Validation

Abstract

The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs with a wide array of biological activities. This technical guide focuses on a specific, yet underexplored, derivative: 1-Phenylpiperazin-2-one . While extensively utilized as a synthetic intermediate in the creation of psychoactive and other therapeutic agents, its intrinsic pharmacological profile remains largely uncharacterized.[1][2] This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a systematic approach to identifying and validating the potential therapeutic targets of this intriguing molecule. By synthesizing data from structurally related compounds and outlining robust experimental and computational workflows, we aim to illuminate the most promising therapeutic avenues for this compound and its future derivatives.

Introduction: The Phenylpiperazine Privileged Scaffold and the Enigma of the 2-one Moiety

The phenylpiperazine motif is a classic example of a "privileged scaffold" – a molecular framework that is capable of binding to multiple, distinct biological targets through carefully tailored modifications. Derivatives have been successfully developed as antidepressants, anxiolytics, antipsychotics, and antihypertensives, primarily through modulation of central nervous system (CNS) receptors.[3][4] The parent compound, 1-phenylpiperazine, is known to be a monoamine releasing agent with activity at norepinephrine, serotonin, and dopamine transporters.[5]

The introduction of a carbonyl group at the 2-position of the piperazine ring, creating this compound, introduces a lactam function. This structural change is significant; it alters the electronic distribution, hydrogen bonding potential, and conformational flexibility of the molecule compared to its more extensively studied parent, 1-phenylpiperazine. While its role as a synthetic building block is well-documented, particularly for agents targeting neurological disorders, the direct biological targets of this compound are not well-defined.[1] This guide proposes a logical, evidence-based pathway to unraveling its therapeutic potential.

High-Priority Target Classes: An Evidence-Based Rationale

Based on the pharmacology of structurally analogous compounds, we can prioritize several target classes for the initial investigation of this compound. The most compelling evidence points towards CNS G-protein coupled receptors (GPCRs) and monoamine transporters, with oncology-related kinases and other enzymes representing secondary, yet viable, avenues of exploration.

Central Nervous System (CNS) Targets: The Serotonergic and Adrenergic Systems

The vast body of literature on phenylpiperazine derivatives points overwhelmingly towards the CNS as the primary theater of action. Specifically, receptors for serotonin (5-HT) and norepinephrine (α-adrenergic) are recurrent targets.

A key piece of evidence comes from a study on phenylpiperazine pyrrolidin-2-one derivatives , which are structurally very similar to this compound. These compounds demonstrated significant antidepressant-like activity, which was linked to their affinity for α1- and α2-adrenoceptors , as well as 5-HT1A and 5-HT2 serotonin receptors .[6][7] Furthermore, the parent scaffold, 1-phenylpiperazine, has a documented binding affinity for the 5-HT1A receptor with a Ki of 380 nM.

Therapeutic Rationale:

-

5-HT1A Receptor: Agonism at this receptor is a well-established mechanism for anxiolytic and antidepressant effects.

-

5-HT2A Receptor: Antagonism at this receptor is a key feature of several atypical antipsychotics and antidepressants, contributing to their efficacy and mitigating certain side effects.

-

α1- and α2-Adrenergic Receptors: Modulation of these receptors is a cornerstone of antihypertensive therapy, and they also play complex roles in the CNS, influencing mood and arousal.[8][9]

To empirically determine the affinity of this compound for these targets, a tiered screening approach is recommended.

Protocol 1: Primary Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Methodology:

-

Preparation of Membranes: Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, α1A, α1B, α1D, α2A, α2B, α2C). Prepare crude membrane fractions through homogenization and centrifugation.

-

Assay Conditions:

-

Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Prazosin for α1), and a range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Non-specific Binding: A parallel set of wells should contain a high concentration of a known, non-radiolabeled ligand to determine non-specific binding.

-

Equilibration: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Prioritized CNS Receptor Screening Panel

| Target Class | Primary Receptors for Screening | Therapeutic Relevance |

| Serotonergic | 5-HT1A, 5-HT2A, 5-HT7, SERT | Depression, Anxiety, Psychosis |

| Adrenergic | α1A, α1B, α1D, α2A, α2B, α2C, NET | Hypertension, CNS disorders |

| Dopaminergic | D2, D3, DAT | Psychosis, Neurodegeneration |

SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter

Oncology Targets: Kinase and Topoisomerase Inhibition

The phenylpiperazine scaffold has also emerged in oncology drug discovery. Derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.[1][10] More recently, rational drug design has led to the synthesis of phenylpiperazine derivatives of 1,2-benzothiazine as potential Topoisomerase II (Topo II) inhibitors, which function by intercalating with DNA and disrupting cancer cell replication.[11][12][13] Given the structural plasticity of the scaffold, it is plausible that this compound could possess unanticipated anti-proliferative activity.

Therapeutic Rationale:

-

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Targeting specific kinases is a proven and highly successful strategy in oncology.

-

Topoisomerase II Inhibition: Topo II is essential for managing DNA topology during replication. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.

A broad-based screening approach is necessary to uncover potential anticancer activity.

Protocol 2: Kinase Inhibitor Profiling

Objective: To screen this compound against a large panel of human kinases to identify potential inhibitory activity.

Methodology:

-

Platform Selection: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). These platforms offer assays for hundreds of purified human kinases. A common format is an in-vitro enzymatic assay that measures the phosphorylation of a substrate.

-

Primary Screen:

-

Screen this compound at a single, high concentration (e.g., 10 µM) against the entire kinase panel.

-

The output is typically reported as "% Inhibition" relative to a control.

-

-

Hit Confirmation and Dose-Response:

-

For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a follow-up dose-response assay.

-

Test a range of this compound concentrations (e.g., 10-point curve) to determine the IC50 value for each "hit" kinase.

-

-

Cellular Target Engagement:

-

For confirmed hits, move to a cell-based assay. Use a cancer cell line known to be dependent on the identified kinase.

-

Measure the inhibition of the phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA to confirm target engagement in a physiological context.

-

Computational Approaches: In Silico Target Prediction

Before embarking on costly and time-consuming experimental screens, computational methods can provide valuable insights and help prioritize targets. Reverse docking and pharmacophore modeling are powerful in silico tools for this purpose.

Rationale: By comparing the 3D structure and physicochemical properties of this compound to libraries of known ligands for various biological targets, we can predict potential binding partners. Several studies have successfully used molecular docking and 3D-QSAR to investigate phenylpiperazine derivatives against targets like CCR1 and mTOR.[7][14][15]

Protocol 3: Reverse Docking and Pharmacophore Screening

Objective: To computationally screen this compound against a database of protein structures to predict potential binding targets.

Methodology:

-

Ligand Preparation:

-

Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., Schrödinger Maestro, MOE).

-

Assign correct protonation states and partial charges.

-

-

Target Database Selection:

-

Utilize a database of druggable protein binding sites (e.g., PDBbind, sc-PDB).

-

-

Reverse Docking:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand structure into each binding site in the target database.

-

Score each resulting pose based on a scoring function that estimates the binding free energy.

-

-

Hit Prioritization:

-

Rank the protein targets based on their docking scores.

-

Filter the results based on biological plausibility. For instance, if the top hits are predominantly CNS receptors, this aligns with existing data and strengthens the hypothesis.

-

Manually inspect the binding poses of the top-ranked hits to ensure that the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) are chemically sensible.

-

-

Pharmacophore Screening (Parallel Approach):

-

Generate a pharmacophore model from the 3D structure of this compound, defining key chemical features (e.g., aromatic ring, hydrogen bond acceptor, hydrogen bond donor).

-

Screen this pharmacophore against a database of target-based pharmacophores to identify proteins whose known ligands share features with the query molecule.

-

Summary and Future Directions

This compound represents a molecule of significant, yet untapped, therapeutic potential. Its structural relationship to a vast family of pharmacologically active agents provides a strong foundation for a targeted discovery effort. This guide proposes a multi-pronged strategy to deorphanize this compound.

Table 2: Summary of Proposed Target Validation Strategy

| Priority Tier | Target Class | Primary Rationale | Recommended Approach |

| 1 | CNS GPCRs | Strong evidence from structurally related phenylpiperazine pyrrolidin-2-ones.[6] | Radioligand Binding Assays -> Functional Assays |

| 2 | Kinases | Known activity of phenylpiperazine scaffold against EGFR.[1][10] | Broad Kinase Panel Screening -> Cellular Assays |

| 3 | Topoisomerases | Rational design of phenylpiperazine derivatives as Topo II inhibitors.[11][12] | Enzymatic Inhibition Assays -> Cell Proliferation Assays |

| Exploratory | Novel Targets | Broad applicability of the scaffold. | In Silico Reverse Docking & Pharmacophore Screening |

The initial focus should be on a comprehensive CNS receptor binding profile, particularly targeting serotonergic and adrenergic receptors. A parallel, broad kinase screen is a cost-effective method to explore potential oncology applications. The insights gained from these experimental screens, guided by preliminary in silico predictions, will provide a clear path forward for the optimization of this compound as a lead compound in one or more therapeutic areas. The self-validating nature of this tiered approach—from binding affinity to functional activity and ultimately to cellular response—ensures a high degree of scientific rigor, paving the way for the next generation of phenylpiperazine-based therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. a2bchem.com [a2bchem.com]

- 4. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]